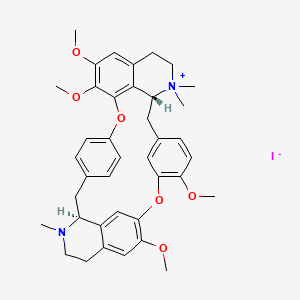

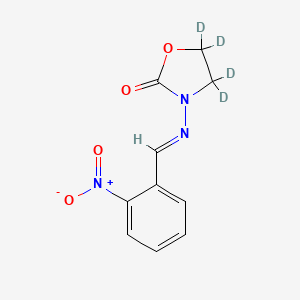

![molecular formula C₁₂H₂₃NO B1141418 (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 103729-96-0](/img/structure/B1141418.png)

(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The stereoselective synthesis of related compounds involves multiple steps, starting from camphor and involving coupling and oxidative cyclisation processes. For instance, the preparation of (1R,3R,4R)-3-(1,2,4-Triazolo[4,3-x]azin-3-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ones from (1R)-(+)-camphor demonstrates a complex synthesis pathway involving dimethylamino compounds (Grošelj et al., 2002).

Molecular Structure Analysis

NMR crystallography has been employed to study the structure of similar chiral bicyclic compounds. For example, the structure of (1R,2S,3R,5R)-3-amino-6,6-dimethylbicyclo[3.1.1]heptan-2-ol was determined using 1H and 13C chemical shifts and verified by various NMR techniques (Jaworska et al., 2012).

Chemical Reactions and Properties

Various chemical reactions involving dimethylamino and bicyclic compounds have been studied, such as Mannich reactions, cycloadditions, and transformations involving amino acid derivatives (Grošelj et al., 2006). These studies provide insight into the reactivity and potential applications of these compounds.

Physical Properties Analysis

Investigations into the physical properties of closely related compounds, such as their crystal structures and interactions with other elements, have been conducted. For instance, the study of lithium complexes with chiral bicyclic compounds offers insights into their structural and physical properties (Goldfuss & Eisenträger, 2000).

Applications De Recherche Scientifique

Chiral Ligand Applications

The compound has also found use as a chiral ligand in catalysis. Olubanwo et al. (2018) described its role in enantioselective diethyl zinc (Et2Zn) addition to benzaldehyde. The creation of compounds like (1R,2S,3R,4S)-1,7,7-trimethyl-2-pyridin-2-ylmethylbicyclo[2.2.1]-heptane-2,3-diol from (d)-camphor illustrates its potential in asymmetric synthesis, where controlling the stereochemistry of the resulting molecule is crucial (Olubanwo et al., 2018).

Complex Formation and Crystallography

The compound is also notable in the formation of complex structures and crystallography studies. For example, A. Bogdanov and colleagues (2006) discussed its reaction leading to the formation of a stable quasiphosphonium salt, showcasing its versatility in forming complex structures with potential applications in material science and organic chemistry (Bogdanov et al., 2006).

Spectroscopic Studies

The compound has been part of studies focusing on the spectroscopic properties of chiral bicyclic ketones. Research by G. Longhi et al. (2013) on compounds like (1S,4S)-and (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one provides insights into their absorption, emission, and chiroptical spectra, indicating the potential of this compound in spectroscopic analysis and material characterization (Longhi et al., 2013).

Propriétés

IUPAC Name |

(1R,2S,3R,4S)-3-(dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-11(2)8-6-7-12(11,3)10(14)9(8)13(4)5/h8-10,14H,6-7H2,1-5H3/t8-,9-,10-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEYHASQASZDRQ-BFLSOPEQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2N(C)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)[C@H]([C@H]2O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.